molecular formula C23H23N5O5S B2376367 N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-90-8

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2376367
CAS RN: 868226-90-8
M. Wt: 481.53
InChI Key: DWIXHYWRKSHRNX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indole group, a pyrimidine group, and a benzamide group. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through aromatic nucleophilic substitution reactions on dichloropyrimidines . The indole group could potentially be introduced through a Pd-catalyzed C-N cross-coupling .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the amino groups could potentially participate in a variety of reactions, including condensation and amination .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Akhaja and Raval (2012) discussed the synthesis of derivatives similar to the given compound, which were screened for their antimicrobial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012). Another research by Saundane et al. (2012) evaluated similar compounds for their antioxidant and antimicrobial properties (Saundane et al., 2012).

Pharmaceutical Applications

A study by Gangjee et al. (2005) explored the synthesis of derivatives for potential use as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating antitumor applications (Gangjee et al., 2005). Patel and Chikhalia (2006) synthesized and tested related compounds for their antibacterial and anti-HIV activities (Patel & Chikhalia, 2006).

Anticancer Research

A research by Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors, suggesting potential as an anticancer agent (Theoclitou et al., 2011).

Biochemical Synthesis and Analysis

Research by Hassan et al. (2020) focused on the synthesis of derivatives for examining their biological and pharmacological activities (Hassan et al., 2020). Also, a study by Holam et al. (2022) involved molecular docking and synthesis of related compounds for potential applications in pharmacology (Holam et al., 2022).

properties

IUPAC Name

N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-32-16-8-7-14(11-17(16)33-2)21(30)25-19-20(24)26-23(27-22(19)31)34-12-18(29)28-10-9-13-5-3-4-6-15(13)28/h3-8,11H,9-10,12H2,1-2H3,(H,25,30)(H3,24,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIXHYWRKSHRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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